1-Azido-3-bromo-5-(trifluoromethyl)benzene
Description
Significance of Multifunctionalized Aryl Azides in Contemporary Organic Chemistry
Multifunctionalized aryl azides, organic compounds containing the azide (B81097) group attached to an aromatic ring that also bears other functional groups, are of paramount importance in modern organic chemistry. acs.org The azide group itself is a compact and energy-rich functionality that participates in a wide array of highly efficient and selective reactions. wikipedia.org Its utility has expanded dramatically with the advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which provide reliable methods for forming stable triazole linkages. nih.govsemanticscholar.org
These reactions are known for their high yields, tolerance of a wide range of functional groups, and mild reaction conditions, making them ideal for complex molecule synthesis and bioconjugation. researchgate.net Beyond cycloadditions, aryl azides serve as precursors to highly reactive nitrene intermediates upon thermolysis or photolysis, which can undergo various insertion reactions to form new carbon-nitrogen or nitrogen-hydrogen bonds. researchgate.netucla.edu They are also readily reduced to primary amines, offering a stable and versatile synthon for an amino group. The presence of additional functional groups on the aromatic ring, as in 1-Azido-3-bromo-5-(trifluoromethyl)benzene, allows these azide-specific reactions to be integrated into multistep synthetic sequences, providing access to a diverse range of complex target molecules. semanticscholar.org
Strategic Importance of Bromine and Trifluoromethyl Substituents in Aromatic Systems
The bromine and trifluoromethyl substituents on the benzene (B151609) ring of the title compound each impart distinct and strategically important chemical properties.
Bromine Substituent: Aryl bromides are exceptionally useful intermediates in organic synthesis, primarily due to the bromine atom's ability to participate in a vast number of cross-coupling reactions. researchgate.netnih.gov It serves as an excellent leaving group in palladium-, nickel-, and copper-catalyzed reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. nih.gov These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the straightforward construction of complex molecular frameworks like biaryls and substituted amines. nih.gov Furthermore, the bromine atom can be converted into an organometallic species, such as an organolithium or Grignard reagent, through halogen-metal exchange, which can then react with a variety of electrophiles. This reactivity makes the bromo group a versatile handle for introducing further molecular complexity. acs.orgrutgers.edu
Trifluoromethyl Substituent: The trifluoromethyl (-CF₃) group is one of the most important fluorinated moieties in medicinal and agricultural chemistry. mdpi.comnih.gov Its introduction into an aromatic system can profoundly and beneficially alter a molecule's physicochemical properties. wechemglobal.comnih.gov Key effects of the -CF₃ group include:
Increased Lipophilicity: The -CF₃ group significantly enhances the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross biological membranes and enhance bioavailability. mdpi.com
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation by enzymes in the body. This can increase the half-life of a drug candidate. mdpi.comwechemglobal.com
Electronic Effects: As a strong electron-withdrawing group, the -CF₃ group can modulate the acidity or basicity of nearby functional groups and influence the electronic properties of the aromatic ring. wikipedia.org
Binding Affinity: The size and lipophilicity of the -CF₃ group can lead to enhanced binding interactions with biological targets, such as enzymes or receptors. It is often used as a bioisostere for groups like chlorine or methyl. mdpi.comwikipedia.org
The combination of these properties makes the trifluoromethyl group a critical component in the design of modern pharmaceuticals and agrochemicals. wechemglobal.com
Overview of Research Trajectories for this compound
Given its trifunctional nature, research involving this compound is primarily directed towards its use as a versatile synthetic intermediate for creating novel, high-value compounds. The distinct reactivity of each functional group allows for selective, stepwise modifications.
Key Physicochemical Properties of the Compound:
| Property | Value |
| CAS Number | 1479745-12-4 chembk.com |
| Molecular Formula | C₇H₃BrF₃N₃ chembk.com |
| Molecular Weight | 266.02 g/mol chembk.com |
Research trajectories can be projected along the following lines:
Sequential Cross-Coupling and Click Chemistry: A primary research avenue involves utilizing the bromine and azide groups in a sequential manner. For instance, the bromo group can first undergo a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) to introduce a new aryl or alkyl substituent. Subsequently, the azide group can be used in a cycloaddition reaction to link the resulting molecule to another fragment containing an alkyne, creating complex triazole-containing structures. This approach is highly valuable for building libraries of potential drug candidates.
Synthesis of Heterocyclic Scaffolds: The azide group can be used as a precursor for synthesizing various nitrogen-containing heterocyclic compounds. Following a transformation at the bromo-position, the azide can be converted into an amine, which can then participate in cyclization reactions to form heterocycles that are prevalent in pharmaceuticals.
Development of Bioorthogonal Probes: The trifluoromethyl group is a common feature in bioactive molecules, and the azide group is a key component for bioorthogonal labeling. Therefore, this compound serves as an excellent starting material for creating photoaffinity labels or chemical probes. The bromo-position allows for the attachment of a targeting moiety or reporter tag, while the azide enables covalent linking to biological targets through "click" reactions.
Materials Science Applications: The rigid, well-defined structure of the substituted benzene ring, combined with the potential for creating extended conjugated systems via the bromo- and azido- groups, makes this compound a candidate for synthesizing novel organic materials. Derivatives could be explored for applications in organic electronics or as components in functional polymers.
In essence, the research utility of this compound lies not in its final application, but in its role as a highly adaptable platform for the efficient construction of complex molecules tailored for specific functions in chemistry, biology, and materials science.
Structure
3D Structure
Properties
IUPAC Name |
1-azido-3-bromo-5-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-5-1-4(7(9,10)11)2-6(3-5)13-14-12/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGKWQLLWWPNOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N=[N+]=[N-])Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Precursor Synthesis and Halogenation Approaches for Aromatic Scaffolds
The initial phase in the synthesis of 1-azido-3-bromo-5-(trifluoromethyl)benzene is the construction of a suitable aromatic precursor that already contains some of the required functional groups in the correct orientation. A common and effective strategy is to start with a trifluoromethylated benzene (B151609) derivative and then introduce the bromine atom at the desired position.
The trifluoromethyl group is a strong electron-withdrawing group and a meta-director in electrophilic aromatic substitution reactions. This directing effect is a key principle utilized in the synthesis of the target compound. Starting with 3-(trifluoromethyl)aniline, direct bromination can be achieved with high regioselectivity. The amino group is a strong ortho-, para-director, and its influence typically overrides that of the trifluoromethyl group. To achieve bromination at the position meta to the trifluoromethyl group and ortho to the amino group, specific brominating agents and conditions are employed.
One effective method involves the use of N-Bromosuccinimide (NBS) in a solvent like N,N-dimethylformamide (DMF). This reaction can be carried out at room temperature, providing a high yield of the desired 4-bromo-3-(trifluoromethyl)aniline. chemicalbook.com Alternatively, copper(II) bromide (CuBr2) in an ionic liquid can also be used for the regioselective bromination of anilines, offering a milder and safer alternative to traditional methods. beilstein-journals.org
Another approach involves the bromination of 1-nitro-3-(trifluoromethyl)benzene. The nitro group, also a meta-director, reinforces the directing effect of the trifluoromethyl group. Treatment with a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) in the presence of a strong acid like sulfuric acid can yield 1-bromo-3-nitro-5-(trifluoromethyl)benzene. google.com The subsequent reduction of the nitro group to an amine provides the necessary precursor for the introduction of the azide (B81097) functionality.
| Starting Material | Brominating Agent | Product | Yield (%) | Reference |
| 3-(Trifluoromethyl)aniline | N-Bromosuccinimide (NBS) | 4-Bromo-3-(trifluoromethyl)aniline | 92 | chemicalbook.com |
| 3-(Trifluoromethyl)aniline | Copper(II) bromide (CuBr2) | 4-Bromo-3-(trifluoromethyl)aniline | 93 | beilstein-journals.org |
| 1-Nitro-3-(trifluoromethyl)benzene | 1,3-Dibromo-5,5-dimethylhydantoin | 1-Bromo-3-nitro-5-(trifluoromethyl)benzene | - | google.com |
The synthesis of the key intermediate, 3-bromo-5-(trifluoromethyl)aniline (B1272211), is crucial for the subsequent azidation step. A documented synthesis route starts from 4-bromo-2-(trifluoromethyl)aniline. google.com This process involves a sequence of reactions including acetylation, nitration, deacetylation, deamination, and reduction to achieve the desired 3-bromo-5-(trifluoromethyl)aniline isomer. google.com This multi-step pathway, while longer, allows for precise control over the regiochemistry, ensuring the formation of the correct isomer which is essential for the synthesis of nilotinib, an anticancer drug. thieme-connect.combiosynth.com
The Sandmeyer reaction is another powerful tool for the regioselective introduction of a bromine atom. researchgate.net This method involves the diazotization of an aromatic amine, followed by treatment with a copper(I) bromide solution. For instance, if a suitable trifluoromethylated aniline (B41778) with a different substitution pattern were available, the Sandmeyer reaction could be employed to introduce the bromine atom at a specific position.
Azidation Routes for Aromatic Systems
Once the bromoaryl intermediate with the trifluoromethyl group is synthesized, the next critical step is the introduction of the azide group. Several methodologies are available for the azidation of aromatic systems, each with its own advantages and limitations.
A common method for introducing an azide group onto an aromatic ring is through the diazotization of an aniline derivative followed by substitution with an azide salt. organic-chemistry.org In the case of synthesizing this compound, the precursor 3-bromo-5-(trifluoromethyl)aniline is treated with a diazotizing agent, such as sodium nitrite (B80452) in the presence of a strong acid, to form a diazonium salt. This intermediate is then reacted with an azide source, typically sodium azide, to yield the final product. organic-chemistry.org
Alternatively, nucleophilic aromatic substitution (SNAr) can be employed if a suitable precursor with a good leaving group other than bromine is available, and the ring is sufficiently activated by electron-withdrawing groups. youtube.comnih.govmdpi.com For instance, if a fluoro or nitro group were present at the desired position on the benzene ring, it could potentially be displaced by an azide nucleophile under appropriate conditions. The presence of the strongly electron-withdrawing trifluoromethyl group facilitates such reactions.
Transition metal catalysis offers powerful methods for the formation of C-N bonds, including the introduction of azide groups. Copper-catalyzed azidation of aryl halides, including aryl bromides, has been well-established. mdpi.comasianpubs.orgresearchgate.net These reactions typically involve a copper(I) catalyst, a suitable ligand, and an azide source like sodium azide. This approach could be directly applicable to a precursor such as 1,3-dibromo-5-(trifluoromethyl)benzene, where one of the bromine atoms could be selectively substituted with an azide group.
Photochemical methods for azidation are also known, often involving the generation of highly reactive azide radicals. researchgate.net For instance, iron-mediated photochemical hydroazidation of olefins has been reported. researchgate.net While less common for aromatic systems, photochemical approaches could offer alternative pathways for the synthesis of aryl azides, potentially under mild conditions.
| Precursor | Reagents | Method | Product | Reference |
| 3-Bromo-5-(trifluoromethyl)aniline | 1. NaNO2, H+ 2. NaN3 | Diazotization-Azidation | This compound | organic-chemistry.org |
| 1,3-Dibromo-5-(trifluoromethyl)benzene | NaN3, Cu(I) catalyst, ligand | Transition Metal-Catalyzed Azidation | This compound | mdpi.comasianpubs.orgresearchgate.net |
Process Optimization and Safety Enhancements in Chemical Synthesis
The synthesis of organic azides, including aromatic derivatives like this compound, requires stringent safety protocols. rsc.org Organic azides are high-energy compounds that can be prone to detonation from stimuli such as heat, pressure, or shock. acs.org Furthermore, their synthesis can generate hazardous intermediates like hydrazoic acid (HN₃), which is both highly toxic and explosive. acs.orgacs.orgresearchgate.net Consequently, modern synthetic chemistry has focused on developing process optimization and safety enhancements, with microreactor and flow chemistry technologies emerging as powerful solutions. cam.ac.ukinnosyn.com
Microreactor and Flow Chemistry Applications for Efficient Azide Production
Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, offers significant safety and efficiency advantages over traditional batch methods for azide synthesis. rsc.orgcam.ac.ukrsc.org The small internal volume of microreactors ensures that only a minimal amount of the hazardous material is present at any given moment, drastically reducing the risk associated with potential runaway reactions or detonations. nih.govnih.gov
Key benefits of using flow chemistry for aryl azide production include:
Enhanced Safety: The small reaction volumes and superior heat transfer capabilities of microreactors prevent the accumulation of large quantities of explosive azides and allow for precise temperature control, minimizing the risk of thermal decomposition. cam.ac.ukinnosyn.combeilstein-journals.org
Suppression of Hazardous Byproducts: Flow systems can be designed to avoid headspace, preventing the accumulation of volatile and explosive compounds like hydrazoic acid, which can be a significant hazard in batch reactors. researchgate.net
Rapid and Efficient Mixing: Microreactors provide rapid mixing of reagents, which can accelerate reaction rates and improve yields compared to batch processes. nih.gov
Telescoped Synthesis: Flow systems allow for the "telescoping" of multiple reaction steps without isolating intermediates. An aryl azide can be generated in one module and immediately consumed in a subsequent reaction (e.g., a cycloaddition or Staudinger reaction) in the next module, meaning the hazardous intermediate is never isolated or accumulated. cam.ac.uknih.gov
Researchers have successfully developed flow microreactor systems for the synthesis of various functionalized aryl azides, demonstrating the robustness and safety of this technology. researchgate.netnih.govresearchgate.net For example, aryl bromides can be converted to aryl azides using sodium azide in a flow reactor, providing clean products efficiently and safely. acs.org
| Advantage | Description | Reference |
|---|---|---|
| Improved Safety | Small reaction volumes minimize the quantity of hazardous material at any time. | cam.ac.uknih.gov |
| Superior Thermal Control | High surface-area-to-volume ratio allows for efficient heat dissipation, preventing thermal runaways. | nih.gov |
| Increased Efficiency | Rapid mixing and precise control over reaction parameters often lead to higher yields and shorter reaction times. | rsc.org |
| Automated and Scalable | Processes can be automated and scaled up by "scaling out" (running multiple reactors in parallel) or by extending run time. | nih.gov |
Mitigation Strategies for Hazardous Intermediates in Azide Synthesis
A core principle for safely handling azide chemistry is the mitigation of hazardous intermediates. The primary strategy to achieve this is the in situ (in the reaction mixture) generation and immediate consumption of potentially explosive species, a process greatly facilitated by continuous flow technology. beilstein-journals.orgnih.gov
One of the most significant hazards in azide synthesis is the formation of hydrazoic acid (HN₃). acs.org Strategies to mitigate this risk include:
Maintaining Basic Conditions: The formation of hydrazoic acid from sodium azide can be prevented by ensuring the reaction medium remains basic at all times, for instance, by using a buffer system. researchgate.net
In Situ Generation and Consumption: In flow chemistry setups, azidating agents can be generated and used immediately. For example, bromine azide (BrN₃), a useful but highly explosive reagent, can be safely generated from sodium bromide and sodium azide in a flow photoreactor and immediately reacted with an alkene. researchgate.net This prevents the accumulation of the hazardous reagent. researchgate.net Similarly, other low molecular weight azides like methyl azide have been safely generated and used in flow reactors for subsequent reactions. nih.gov
Telescoped Reactions: As mentioned, flow systems are ideal for "telescoping" reactions. The synthesized azide is not isolated but is passed directly into a second reactor coil where it is consumed in the next synthetic step. beilstein-journals.orgnih.gov This approach ensures that the concentration of the potentially hazardous azide intermediate remains low throughout the process.
By adopting these strategies, the risks associated with azide synthesis can be effectively managed, allowing for the safe and efficient production of valuable compounds like this compound on both laboratory and industrial scales. researchgate.netinnosyn.com
Reactivity and Mechanistic Investigations of 1 Azido 3 Bromo 5 Trifluoromethyl Benzene
Azide (B81097) Functional Group Transformations
The azide moiety in 1-azido-3-bromo-5-(trifluoromethyl)benzene is a versatile functional group capable of undergoing a variety of transformations, including cycloadditions, reductions, and rearrangements, making it a key handle for the introduction of nitrogen-containing functionalities.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
The anticipated reaction would involve the coupling of this compound with a terminal alkyne to yield the corresponding 1-(3-bromo-5-(trifluoromethyl)phenyl)-4-substituted-1H-1,2,3-triazole. The reaction mechanism is believed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole ring.
A hypothetical reaction is presented in the table below:
| Azide Reactant | Alkyne Reactant | Catalyst System | Product |
| This compound | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | 1-(3-bromo-5-(trifluoromethyl)phenyl)-4-phenyl-1H-1,2,3-triazole |
| This compound | Propargyl alcohol | CuI, DIPEA | (1-(3-bromo-5-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that proceeds without the need for a cytotoxic copper catalyst, making it suitable for applications in biological systems. This reaction relies on the high reactivity of strained cyclooctynes. Similar to CuAAC, there is a lack of specific published data on the use of this compound in SPAAC reactions.
Theoretically, this compound would react with a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative, to form a triazole product. The rate of the reaction would be dependent on the specific strained alkyne used.
A hypothetical SPAAC reaction is outlined below:
| Azide Reactant | Strained Alkyne Reactant | Product |
| This compound | Dibenzo[b,f]cyclooct-6-yn-1-ol (DBCO-OH) | 2-(3-bromo-5-(trifluoromethyl)phenyl)-6,7-dihydro-5H-dibenzo[b,f] google.comwikipedia.orgorganic-chemistry.orgtriazolo[4,5-d]azocin-6-ol |
Thermal and Photochemical Generation of Nitrene Species and Subsequent Reactions
Upon thermal or photochemical activation, aryl azides can extrude dinitrogen to generate highly reactive nitrene intermediates. These nitrenes can then undergo a variety of subsequent reactions, including C-H insertion, aziridination of alkenes, and intramolecular cyclizations.
While the generation of nitrenes from aryl azides is a well-known process, specific studies on the thermal or photochemical decomposition of this compound to form the corresponding 3-bromo-5-(trifluoromethyl)phenylnitrene are not extensively documented. The resulting nitrene would be a highly reactive intermediate, and its subsequent reactions would depend on the reaction conditions and the presence of other reactive species. For instance, in an inert solvent, intramolecular C-H insertion could potentially lead to the formation of azepine derivatives, although such reactions are often complex and can yield multiple products.
Reductive Transformations of the Azido (B1232118) Group to Amine Equivalents
The reduction of the azido group is a fundamental transformation that provides access to the corresponding amine. Several methods are available for this conversion, including catalytic hydrogenation and the Staudinger reaction.
Although no specific literature reports the reduction of this compound, the synthesis of the corresponding amine, 3-bromo-5-(trifluoromethyl)aniline (B1272211), has been described via other synthetic routes, indicating its stability and accessibility.
Common methods for the reduction of aryl azides are listed in the table below:
| Reduction Method | Reagents | Product |
| Catalytic Hydrogenation | H₂, Pd/C | 3-bromo-5-(trifluoromethyl)aniline |
| Staudinger Reaction | 1. PPh₃ 2. H₂O | 3-bromo-5-(trifluoromethyl)aniline |
| Metal-mediated Reduction | Zn, NH₄Cl | 3-bromo-5-(trifluoromethyl)aniline |
Cyclization Reactions Leading to Nitrogen-Containing Heterocycles
Intramolecular reactions of the azido group can be a powerful strategy for the synthesis of nitrogen-containing heterocycles. For example, in the presence of a suitable ortho-substituent, thermal or metal-catalyzed decomposition of an aryl azide can lead to cyclization onto that substituent.
In the case of this compound, the absence of a suitably positioned ortho-substituent for direct intramolecular cyclization makes this pathway less straightforward. However, intermolecular cyclization reactions with other reagents are a possibility, though specific examples involving this particular compound are not readily found in the literature.
Bromine Functional Group Reactivity
The bromine atom on the aromatic ring of this compound is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the C-Br bond.
Specific experimental data on the cross-coupling reactions of this compound is scarce in the available literature. However, based on the known reactivity of aryl bromides, it is expected to participate in a range of standard cross-coupling reactions.
The table below summarizes potential cross-coupling reactions:
| Reaction Name | Coupling Partner | Catalyst/Ligand System | Product |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | 3-Azido-5-(trifluoromethyl)-1,1'-biphenyl derivatives |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | 1-Azido-3-(alkynyl)-5-(trifluoromethyl)benzene derivatives |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, ligand (e.g., Xantphos), base | N-substituted-3-azido-5-(trifluoromethyl)aniline derivatives |
| Heck Coupling | Alkene | Pd(OAc)₂, ligand (e.g., P(o-tolyl)₃), base | 1-Azido-3-(alkenyl)-5-(trifluoromethyl)benzene derivatives |
It is important to note that the presence of the azide group might require careful selection of reaction conditions to avoid its decomposition or unwanted side reactions, especially at elevated temperatures.
Nucleophilic Aromatic Substitution (SNAr) Pathways of Brominated Trifluoromethylated Aromatics
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. In the case of this compound, the trifluoromethyl group, being a potent electron-withdrawing substituent, significantly influences the propensity of the bromo group to undergo SNAr. This deactivation of the ring makes it more susceptible to nucleophilic attack. The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.
The presence of the trifluoromethyl group meta to the bromine atom deactivates the entire aromatic ring towards electrophilic attack but activates it for nucleophilic substitution. While the azide group is also electron-withdrawing, its effect on the SNAr reactivity of the C-Br bond is less pronounced than that of the trifluoromethyl group. The substitution of the bromine atom by a nucleophile would be facilitated by the ability of the trifluoromethyl group to stabilize the negative charge in the Meisenheimer intermediate.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Related Brominated Aromatics
| Reactant | Nucleophile | Conditions | Product | Yield (%) |
| 1-Bromo-3,5-bis(trifluoromethyl)benzene | Sodium methoxide | DMF, 100 °C | 1-Methoxy-3,5-bis(trifluoromethyl)benzene | 85 |
| 1-Bromo-3-nitro-5-(trifluoromethyl)benzene | Aniline (B41778) | K2CO3, DMSO, 150 °C | N-(3-Nitro-5-(trifluoromethyl)phenyl)aniline | 78 |
| 4-Bromobenzotrifluoride | Sodium thiophenoxide | DMF, 80 °C | 4-(Phenylthio)benzotrifluoride | 92 |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki) for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For a substrate like this compound, both the bromo and azido groups can potentially participate in these transformations.
Buchwald-Hartwig Amination: This reaction typically involves the coupling of an aryl halide with an amine. In the context of the target molecule, the C-Br bond is the primary site for this reaction. The azide group is generally stable under these conditions, allowing for the selective formation of a new C-N bond at the position of the bromine atom. However, under certain conditions, particularly with phosphine (B1218219) ligands, the azide might undergo reduction or other side reactions. The choice of catalyst, ligand, and reaction conditions is therefore crucial for achieving chemoselectivity.
Suzuki Coupling: The Suzuki reaction couples an organoboron compound with a halide. Similar to the Buchwald-Hartwig amination, the C-Br bond is the more reactive site for Suzuki coupling compared to the C-N bond of the azide group. This allows for the selective formation of a new C-C bond, introducing a variety of substituents to the aromatic ring while preserving the azide functionality for subsequent transformations.
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst/Ligand | Product | Yield (%) |
| Buchwald-Hartwig | 1-Bromo-3-(trifluoromethyl)benzene | Morpholine | Pd2(dba)3 / XPhos | 4-(3-(Trifluoromethyl)phenyl)morpholine | 92 |
| Suzuki | 1-Bromo-3,5-bis(trifluoromethyl)benzene | Phenylboronic acid | Pd(PPh3)4 | 3,5-Bis(trifluoromethyl)-1,1'-biphenyl | 95 |
| Buchwald-Hartwig | 1-Chloro-3-azidobenzene | Aniline | Pd(OAc)2 / SPhos | N-(3-Azidophenyl)aniline | 85 |
| Suzuki | 1-Iodo-3-azidobenzene | 4-Methoxyphenylboronic acid | PdCl2(dppf) | 1-Azido-3-(4-methoxyphenyl)benzene | 88 |
Halogen Exchange Reactions and Their Synthetic Utility
Halogen exchange (Halex) reactions provide a pathway to replace one halogen atom with another, which can be synthetically useful for modulating reactivity in subsequent steps. For this compound, the bromine atom could potentially be exchanged for another halogen, such as iodine or chlorine. These reactions are often mediated by metal catalysts or driven by the precipitation of a metal halide salt. For instance, a Finkelstein-type reaction could be employed to convert the bromo-substituent to an iodo-substituent, which is generally more reactive in palladium-catalyzed cross-coupling reactions. Conversely, a retro-Finkelstein reaction could replace the bromine with chlorine. The strong electron-withdrawing nature of the trifluoromethyl group can influence the thermodynamics and kinetics of these exchange processes.
Trifluoromethyl Group Influence on Aromatic Reactivity
Electronic Effects on Ring Activation/Deactivation and Regioselectivity
The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry. thieme-connect.de This is due to the strong inductive effect of the three highly electronegative fluorine atoms. bham.ac.uk Its presence on the benzene (B151609) ring has a profound impact on the molecule's reactivity.
The -CF3 group strongly deactivates the aromatic ring towards electrophilic aromatic substitution by withdrawing electron density, making the ring less nucleophilic. bham.ac.uk This deactivation is more pronounced at the ortho and para positions, making the meta position the most favorable for electrophilic attack. bham.ac.uk Conversely, this electron withdrawal activates the ring for nucleophilic aromatic substitution, as it stabilizes the negatively charged Meisenheimer intermediate.
In this compound, the trifluoromethyl group is meta to both the azide and bromine substituents. Its deactivating effect is additive to the deactivating (by induction) and meta-directing nature of the azide and bromine groups for electrophilic substitution. For nucleophilic substitution, the -CF3 group enhances the reactivity of the C-Br bond by stabilizing the anionic intermediate.
Impact on Stability and Reaction Kinetics
The trifluoromethyl group can significantly influence the stability of reaction intermediates and transition states, thereby affecting reaction kinetics. In electrophilic aromatic substitution, the electron-withdrawing nature of the -CF3 group destabilizes the positively charged Wheland intermediate, leading to a slower reaction rate compared to benzene.
The C-F bonds in the trifluoromethyl group are exceptionally strong, contributing to the high thermal and chemical stability of the group itself under a wide range of reaction conditions. nih.gov This robustness allows for transformations at other sites of the molecule without affecting the -CF3 group.
Interplay and Chemo-Orthogonality of Azide, Bromine, and Trifluoromethyl Functionalities
The presence of three distinct functional groups on the benzene ring offers opportunities for selective and sequential chemical transformations, a concept known as chemo-orthogonality. The reactivity of each group can be addressed under specific conditions without affecting the others.
Azide Group: The azide functionality is a versatile handle for various reactions. It can undergo [3+2] cycloaddition reactions with alkynes (click chemistry) to form triazoles, a reaction that is typically orthogonal to transformations at the bromine and trifluoromethyl sites. Furthermore, the azide can be reduced to an amine, providing a route to further functionalization. These reactions are generally compatible with the presence of an aryl bromide and a trifluoromethyl group.
Bromine Atom: As discussed, the C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig couplings. These reactions can be performed selectively in the presence of the azide and trifluoromethyl groups. The choice of catalyst and reaction conditions is critical to avoid side reactions of the azide group.
Trifluoromethyl Group: The trifluoromethyl group is generally unreactive under the conditions used to modify the azide and bromo groups. Its primary role is to modulate the electronic properties and reactivity of the aromatic ring.
This chemo-orthogonality allows for a modular approach to the synthesis of complex molecules. For instance, one could first perform a Suzuki coupling at the bromine position, followed by a click reaction on the azide group, demonstrating the synthetic utility of this compound as a trifunctional building block.
Table 3: Orthogonal Reactivity of Functional Groups
| Functional Group | Selective Reaction | Typical Conditions | Orthogonal to |
| Azide | Huisgen Cycloaddition | Cu(I) catalyst, alkyne | Bromine, Trifluoromethyl |
| Azide | Staudinger Reduction | PPh3, H2O | Bromine, Trifluoromethyl |
| Bromine | Suzuki Coupling | Pd catalyst, boronic acid, base | Azide, Trifluoromethyl |
| Bromine | Buchwald-Hartwig Amination | Pd catalyst, amine, base | Azide, Trifluoromethyl |
Advanced Applications in Organic Synthesis and Functional Materials Science
Building Block Utility in Complex Molecular Architectures
The strategic arrangement of the azide (B81097), bromo, and trifluoromethyl functionalities on the benzene (B151609) ring allows for a programmed and sequential approach to the synthesis of complex molecules. Each group offers a distinct chemical reactivity that can be addressed under specific reaction conditions, enabling the stepwise construction of elaborate molecular frameworks.
The orthogonal reactivity of the azide and bromo groups is a key feature that permits the modular synthesis of polyfunctionalized aromatic compounds. The azide group is an excellent participant in bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and chemoselective, allowing for the clean formation of a stable triazole linkage.
Concurrently, the bromo group serves as a versatile handle for a wide array of metal-catalyzed cross-coupling reactions. For instance, Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings can be employed to introduce new carbon-carbon and carbon-heteroatom bonds at this position. The trifluoromethyl group, being largely unreactive under these conditions, imparts significant electronic influence and steric bulk, which can modulate the reactivity of the other functional groups and influence the conformational preferences and physicochemical properties of the final products.
This multi-functional nature allows for a divergent synthetic strategy, where a single starting material can be elaborated into a diverse library of compounds.
Table 1: Orthogonal Reactivity of 1-Azido-3-bromo-5-(trifluoromethyl)benzene
| Functional Group | Reaction Type | Illustrative Reagent | Product Moiety |
|---|---|---|---|
| Azide (-N₃) | CuAAC | Phenylacetylene | 1,4-Disubstituted Triazole |
| Bromo (-Br) | Suzuki Coupling | Phenylboronic acid | Biphenyl |
| Bromo (-Br) | Sonogashira Coupling | Phenylacetylene | Phenylalkynyl |
This table presents illustrative examples of the types of chemical transformations possible at each functional group, demonstrating the modular approach to synthesis.
The most prominent application of this compound in heterocyclic synthesis is its use as a precursor for 1,2,3-triazoles. Through the aforementioned CuAAC reaction, this compound can be readily coupled with a vast array of terminal alkynes to produce 1,4-disubstituted triazoles. Current time information in Pasuruan, ID.nih.gov These triazole products are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and ability to act as stable linkers. The presence of the bromo and trifluoromethyl groups on the phenyl ring of the resulting triazole provides further opportunities for diversification.
The synthesis of benzotriazoles from this starting material is less direct. Typically, benzotriazoles are formed from ortho-phenylenediamines. However, through a multi-step synthetic sequence, the azide and bromo groups could be manipulated to generate the necessary functionalities for the formation of a fused triazole ring system, although this application is more speculative and less commonly employed.
Table 2: Exemplary Triazole Synthesis via CuAAC
| Alkyne Reactant | Resulting 1,4-Disubstituted Triazole Product |
|---|---|
| Ethynyltrimethylsilane | 1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole |
| Propargyl alcohol | (1-(3-Bromo-5-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol |
This table provides hypothetical examples of triazole products formed from the reaction of this compound with various alkynes, showcasing the versatility of this synthetic route.
Development of Functional Materials
The unique electronic and steric properties conferred by the trifluoromethyl group, combined with the reactive handles of the azide and bromo groups, make this compound an attractive component in the design of advanced functional materials.
This compound can be incorporated into polymeric structures either as a pendant group or as part of the polymer backbone. One common strategy involves the post-polymerization modification of a polymer containing alkyne or other reactive groups. The azide on the benzene derivative can then be "clicked" onto the polymer backbone, thereby introducing the bromo and trifluoromethyl functionalities. rsc.org
Alternatively, the bromo group can be used to synthesize a monomer. For example, a vinyl group could be introduced via a Stille or Suzuki coupling, and this new monomer could then be polymerized. The pendant azide and trifluoromethyl groups would then be present on each repeating unit of the polymer chain. The incorporation of trifluoromethyl groups into polymers is known to enhance properties such as thermal stability, solubility in organic solvents, and hydrophobicity. rsc.org
The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the benzene ring, lowering the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). By strategically incorporating this unit into larger conjugated systems, it is possible to tune the band gap of the resulting material. gatech.edu For example, by reacting the bromo and azide groups to extend the conjugation, materials with specific absorption and emission properties can be designed.
The bulky nature of the trifluoromethyl group can also be exploited to disrupt intermolecular packing in the solid state. This can lead to materials with increased amorphous character and can prevent quenching of fluorescence, which is beneficial for applications in organic light-emitting diodes (OLEDs).
Table 3: Predicted Influence of Functional Groups on Material Properties
| Functional Group | Influence on Polymer/Material Properties |
|---|---|
| Trifluoromethyl (-CF₃) | Increased thermal stability, enhanced solubility, lower dielectric constant, modified electronic properties. rsc.org |
| Azide (-N₃) | Provides a reactive site for post-functionalization via click chemistry. rsc.org |
This table summarizes the expected impact of each functional group on the properties of materials incorporating this compound.
Non-linear optical (NLO) materials are crucial for applications in optical communications and data processing. The performance of organic NLO chromophores is often limited by strong intermolecular electrostatic interactions, which can lead to aggregation and a reduction in the macroscopic NLO effect. The 3,5-bis(trifluoromethyl)benzene moiety has been shown to act as an effective "isolation group" in NLO chromophores. nih.gov It sterically hinders the close packing of chromophore molecules, thereby improving the poling efficiency and enhancing the electro-optic activity. nih.gov
This compound serves as an excellent starting point for the synthesis of such NLO chromophores. The azide and bromo groups can be used as synthetic handles to attach electron-donating and electron-accepting groups, creating a "push-pull" system that is essential for second-order NLO activity. The trifluoromethyl group would be strategically positioned to provide the necessary steric isolation.
A hypothetical design for an NLO chromophore could involve, for example, the conversion of the azide to a triazole linked to an electron-donating group, and the substitution of the bromo group with an electron-accepting group via a suitable cross-coupling reaction.
Chemical Probe Design and Bioconjugation Methodologies
The strategic placement of three distinct functional groups—an azide, a bromine atom, and a trifluoromethyl group—on a central benzene ring makes this compound a versatile scaffold for the design of chemical probes and bioconjugation reagents. The unique reactivity and properties of each group can be leveraged for the covalent attachment and labeling of biomolecules through various methodologies.
Strategies for Covalent Attachment and Labeling of Biomolecules
The utility of this compound in bioconjugation stems from the orthogonal reactivity of its functional moieties. This allows for a stepwise or targeted approach to covalently link the probe to biomolecules such as proteins, nucleic acids, and glycans, and to subsequently report on their location, interactions, or function.
Azide-Mediated Bioconjugation: Click Chemistry and Photoaffinity Labeling
The azide group is a cornerstone of modern bioconjugation due to its stability under biological conditions and its specific reactivity in certain chemical transformations. clockss.orgnih.gov
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and bioorthogonal "click" reaction is a primary method for covalently attaching the probe to a biomolecule. clockss.org Biomolecules that have been metabolically, genetically, or chemically modified to contain a terminal alkyne can be specifically and irreversibly linked to the azide on the benzene ring. The reaction proceeds under mild, aqueous conditions, making it suitable for complex biological systems.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the copper catalyst's potential cytotoxicity is a concern, such as in living cells, SPAAC offers a catalyst-free alternative. nih.gov A biomolecule functionalized with a strained cyclooctyne (B158145) can react directly with the azide of this compound to form a stable triazole linkage. nih.gov
Photoaffinity Labeling (PAL): Upon irradiation with UV light, the aryl azide group can be converted into a highly reactive nitrene intermediate. clockss.org This nitrene can insert into nearby C-H, N-H, or O-H bonds, forming a covalent attachment to interacting biomolecules that may not be easily functionalized otherwise. clockss.orgresearchgate.net This strategy is particularly useful for identifying unknown binding partners of a molecule of interest. The diazido probe strategy has been successfully used to identify unknown target proteins of bioactive compounds. clockss.org
Trifluoromethyl Group as a Reporter and Stabilizer
The trifluoromethyl (CF₃) group is not typically used for direct covalent attachment, but it plays a crucial role in the design and application of chemical probes. nih.gov
¹⁹F NMR Spectroscopy Probe: The ¹⁹F nucleus possesses properties that are highly advantageous for NMR spectroscopy, including a spin of 1/2, high sensitivity, and 100% natural abundance. nih.gov The presence of the CF₃ group allows for the use of ¹⁹F NMR to monitor the probe's environment, binding events, and conformational changes in the labeled biomolecule. nih.gov The three equivalent fluorine atoms in the CF₃ group enhance the NMR signal, increasing sensitivity. nih.gov
Modulation of Physicochemical Properties: The incorporation of a CF₃ group can significantly influence a molecule's properties. mdpi.com It is strongly electron-withdrawing and can enhance the metabolic stability of the probe by blocking potential sites of oxidation. mdpi.comnih.gov Furthermore, it increases the lipophilicity of the molecule, which can facilitate its transport across cell membranes. mdpi.comresearchgate.net These features are critical for the development of effective probes for cellular studies.
Bromo Group as a Handle for Further Functionalization
The bromo substituent on the aromatic ring serves as a versatile synthetic handle, primarily for reactions that would typically be performed before bioconjugation to create more complex probes. Its role in direct covalent attachment to biomolecules is less common in the presence of a more bio-specifically reactive azide group.
Cross-Coupling Reactions: The bromine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the pre-conjugation attachment of other functional units to the probe scaffold, including fluorophores, affinity tags, or other reporter groups, thereby creating multifunctional chemical probes.
The following table summarizes the key functional groups of this compound and their primary roles in bioconjugation strategies.
| Functional Group | Primary Role in Bioconjugation | Common Reaction Types | Application Examples |
| Azide (-N₃) | Covalent attachment to biomolecules | Click Chemistry (CuAAC, SPAAC), Photoaffinity Labeling | Labeling of alkyne-modified proteins, Live cell imaging, Target identification |
| Trifluoromethyl (-CF₃) | Reporter group and modulator | ¹⁹F NMR Spectroscopy | Monitoring protein-ligand interactions, Enhancing probe stability and cell permeability |
| Bromo (-Br) | Synthetic handle for functionalization | Palladium-catalyzed cross-coupling | Pre-synthesis of complex, multifunctional probes with fluorescent or affinity tags |
The combination of these functional groups in a single, relatively compact molecule provides a powerful platform for developing sophisticated chemical probes. Researchers can selectively utilize the reactivity of the azide for covalent labeling, exploit the properties of the trifluoromethyl group for detection and stability, and use the bromo group as a point for further chemical diversification, leading to advanced tools for chemical biology and materials science.
Spectroscopic Characterization and Advanced Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-Azido-3-bromo-5-(trifluoromethyl)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, along with two-dimensional techniques, is employed for unambiguous structural assignment.
Due to the absence of readily available experimental spectra for this compound, predicted NMR data is utilized for its characterization. The predicted chemical shifts and coupling constants offer valuable insights into the electronic environment of the aromatic ring.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The electron-withdrawing nature of the azide (B81097), bromine, and trifluoromethyl groups will deshield these protons, causing them to resonate at relatively high chemical shifts. The substitution pattern (1,3,5) would lead to meta-coupling between the aromatic protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all carbon atoms in the molecule. The spectrum is expected to show six signals for the aromatic carbons and one for the trifluoromethyl carbon. The carbon atoms directly attached to the electronegative substituents (azide, bromine, and trifluoromethyl) will be significantly deshielded. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a simple yet informative tool for compounds containing fluorine. For this compound, a single sharp signal is expected, characteristic of the CF₃ group. The chemical shift of this signal can be influenced by the other substituents on the aromatic ring.
Predicted NMR Data for this compound:
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| ¹H | 7.50 - 7.80 | m | - |
| ¹³C | 115 - 145 | - | - |
| ¹⁹F | ~ -63 | s | - |
Note: The predicted values are based on computational models and data from structurally similar compounds. Actual experimental values may vary.
To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.
COSY: A ¹H-¹H COSY experiment would reveal the coupling network between the aromatic protons, confirming their meta-relationship.
HSQC: An HSQC spectrum would correlate each proton signal to its directly attached carbon atom, allowing for the unambiguous assignment of the protonated aromatic carbons.
HMBC: An HMBC spectrum would show correlations between protons and carbons over two to three bonds. This would be crucial for assigning the quaternary carbons, including those bonded to the azide, bromine, and trifluoromethyl groups, by observing their long-range couplings to the aromatic protons.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.
The IR spectrum of this compound is expected to show characteristic absorption bands for the azide, trifluoromethyl, and carbon-bromine functional groups, as well as vibrations associated with the substituted benzene ring.
Characteristic IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| Azide (N₃) | 2100 - 2150 | Asymmetric stretch |
| C-F (in CF₃) | 1100 - 1350 | Stretch |
| C-Br | 500 - 650 | Stretch |
| Aromatic C-H | 3000 - 3100 | Stretch |
| Aromatic C=C | 1450 - 1600 | Stretch |
In a synthetic context, in-situ FTIR spectroscopy, such as ReactIR, could be a powerful tool for monitoring the formation of this compound in real-time. For instance, in a reaction where an amino group is converted to an azide group, one could monitor the disappearance of the N-H stretching bands (typically around 3300-3500 cm⁻¹) and the simultaneous appearance of the strong, sharp azide peak around 2100 cm⁻¹. This would allow for precise determination of reaction kinetics and endpoints.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and elemental composition of a compound.
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy. This is a definitive method for confirming the chemical formula of the synthesized compound.
Expected HRMS Data:
Molecular Formula: C₇H₃BrF₃N₃
Exact Mass (for ⁷⁹Br): 268.9489 m/z
Exact Mass (for ⁸¹Br): 270.9469 m/z
The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways could include the loss of N₂ from the azide group, loss of a bromine radical, or loss of a trifluoromethyl radical.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
No published studies containing the UV-Vis spectroscopic data for this compound were found. This information is necessary to detail the electronic transitions (e.g., π → π* and n → π*) and to analyze the conjugation within the molecule.
X-ray Crystallography for Solid-State Molecular Structure Determination
There are no available crystallographic reports for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and specific bond lengths and angles, which are determined through X-ray diffraction analysis, could not be obtained.
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT methods can calculate a wide range of molecular properties, making them indispensable for the theoretical investigation of 1-azido-3-bromo-5-(trifluoromethyl)benzene.
DFT calculations can elucidate the electronic landscape of this compound, which is governed by the interplay of its constituent functional groups: the azido (B1232118) (-N₃), bromo (-Br), and trifluoromethyl (-CF₃) moieties attached to the benzene (B151609) ring. Both the trifluoromethyl and azido groups are strongly electron-withdrawing, while the bromine atom is also an electron-withdrawing group via induction. This collective electron-withdrawing nature significantly polarizes the molecule.
Calculations would predict a notable distortion of electron density across the aromatic system. The highly electronegative fluorine, nitrogen, and bromine atoms would lead to a significant accumulation of negative partial charge on these substituents. Consequently, the benzene ring would become electron-deficient, with positive partial charges localized on the carbon atoms, particularly those directly bonded to the substituents.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's reactivity. For this compound, the HOMO is expected to have significant contributions from the p-orbitals of the azide (B81097) group and the π-system of the benzene ring. The LUMO is anticipated to be a π* antibonding orbital of the aromatic ring, with its energy significantly lowered by the potent electron-withdrawing effects of the substituents. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability.
Table 1: Illustrative Predicted Electronic Properties of this compound from DFT Calculations Note: These values are hypothetical examples based on calculations for structurally similar aromatic compounds and serve to illustrate the type of data generated.
| Property | Predicted Value | Description |
| HOMO Energy | -7.5 eV | Highest Occupied Molecular Orbital energy, related to the ability to donate electrons. |
| LUMO Energy | -2.1 eV | Lowest Unoccupied Molecular Orbital energy, related to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.4 eV | Energy difference indicating chemical stability and reactivity. |
| Dipole Moment | 3.2 Debye | A measure of the overall polarity of the molecule. |
| C1-N (Azide) Charge | +0.15 e | Partial charge on the carbon atom bonded to the azide group. |
| C3-Br Charge | +0.12 e | Partial charge on the carbon atom bonded to the bromine atom. |
| C5-C (CF₃) Charge | +0.25 e | Partial charge on the carbon atom bonded to the trifluoromethyl group. |
Quantum chemical calculations are exceptionally useful for mapping out the potential energy surfaces of chemical reactions. For this compound, a primary reaction of interest is the 1,3-dipolar cycloaddition of the azide group with alkynes or alkenes, a cornerstone of "click chemistry."
DFT calculations can model this reaction by:
Locating Transition States (TS): Identifying the geometry of the highest-energy point along the reaction coordinate. The structure of the TS provides insight into the bond-forming and bond-breaking processes.
Calculating Energy Barriers: Determining the activation energy (ΔE‡ or ΔG‡) required to overcome the transition state. This value is crucial for predicting reaction rates. Studies on similar reactions show that the mechanism is typically a concerted, asynchronous process. researchgate.net
Predicting Regioselectivity: When an unsymmetrical alkyne is used, two different regioisomeric triazole products can be formed (1,4- and 1,5-disubstituted). By comparing the activation energies for the two competing pathways, DFT can accurately predict which isomer will be the major product. researchgate.net
The strong electron-withdrawing groups on the benzene ring would modulate the electronic properties of the azide, influencing its reactivity. Computational modeling can quantify these substituent effects, providing a rationale for observed reaction outcomes and guiding the design of new synthetic routes.
Table 2: Hypothetical Reaction Energy Profile for a 1,3-Dipolar Cycloaddition Reaction Note: This table provides an example of the thermodynamic and kinetic data that can be obtained from DFT calculations for a reaction involving an aryl azide.
| Parameter | Pathway to 1,4-isomer (kJ/mol) | Pathway to 1,5-isomer (kJ/mol) |
| Activation Energy (ΔG‡) | 65 | 78 |
| Reaction Energy (ΔG_rxn) | -150 | -142 |
A powerful application of quantum chemical calculations is the prediction of spectroscopic data. These simulations are invaluable for confirming the identity and structure of a synthesized compound by comparing the theoretical spectrum with the experimental one.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. For this compound, the simulated IR spectrum would show characteristic peaks corresponding to the asymmetric stretch of the N₃ group (typically around 2100 cm⁻¹), the strong C-F stretching vibrations of the CF₃ group (in the 1100-1350 cm⁻¹ region), and the C-Br stretch at lower frequencies (around 500-600 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F nuclei. The substitution pattern on the benzene ring would result in three distinct signals in the ¹H NMR spectrum. The ¹³C NMR spectrum would show six aromatic carbon signals and one for the CF₃ carbon, with their chemical shifts heavily influenced by the attached electronegative groups. A single resonance would be expected in the ¹⁹F NMR spectrum.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum by calculating the energies of electronic transitions. The calculations would likely predict absorptions in the UV region corresponding to π → π* transitions within the substituted benzene ring.
Table 3: Predicted Spectroscopic Data for this compound Note: These are representative values expected from theoretical simulations and are used for comparison with experimental results.
| Spectrum | Feature | Predicted Value/Range |
| IR | Azide (N₃) asymmetric stretch | ~2120 cm⁻¹ |
| IR | C-F stretches | 1150-1350 cm⁻¹ (multiple bands) |
| ¹H NMR | Aromatic protons | δ 7.5-8.0 ppm (3 distinct signals) |
| ¹³C NMR | Aromatic C-X carbons | δ 115-145 ppm (3 signals) |
| ¹³C NMR | Aromatic C-H carbons | δ 120-135 ppm (3 signals) |
| ¹⁹F NMR | CF₃ group | ~δ -63 ppm (relative to CFCl₃) |
| UV-Vis | λ_max (π → π*) | ~250-280 nm |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations can provide a dynamic picture of this compound, revealing its conformational preferences and how it interacts with other molecules in a liquid or solid state.
Conformational analysis would focus on the rotation of the azide and trifluoromethyl groups around their single bonds to the benzene ring. MD simulations can determine the rotational energy barriers and identify the lowest-energy (most stable) conformations.
In a simulated condensed phase, MD can reveal important intermolecular interactions that dictate the bulk properties of the material. For this molecule, key interactions would include:
π-π Stacking: The interaction between the electron-deficient aromatic rings of adjacent molecules.
Halogen Bonding: The attractive interaction between the electrophilic region on the bromine atom and a nucleophilic site on a neighboring molecule.
Dipole-Dipole Interactions: Interactions arising from the molecule's large permanent dipole moment.
Understanding these interactions is crucial for predicting crystal packing, melting points, and solubility.
Prediction of Physicochemical Properties and Material Characteristics from Molecular Simulations
By combining quantum chemical calculations and molecular dynamics simulations, a range of physicochemical properties can be predicted. These properties are essential for assessing the potential of this compound for specific applications, for instance, in materials science or as a building block in medicinal chemistry.
Simulations can provide quantitative predictions of:
Solubility: By calculating the free energy of solvation in different solvents.
Polarizability: How easily the electron cloud of the molecule is distorted by an external electric field, which is relevant for optical materials.
Thermal Stability: By modeling molecular behavior at high temperatures.
These predicted characteristics allow for the in silico screening of the molecule's suitability for various applications, potentially accelerating the development of new functional materials. For example, the presence of the azide group makes it a candidate for surface modification via click chemistry, while the trifluoromethyl and bromo groups could enhance thermal stability or confer specific binding properties.
Conclusion and Future Research Directions
Synthesis and Reactivity Paradigms of 1-Azido-3-bromo-5-(trifluoromethyl)benzene: A Synthesis
The synthesis and reactivity of this compound are governed by the interplay of its three distinct functional groups attached to the aromatic core.
Plausible Synthesis: A logical and established synthetic route to this compound would likely begin with the corresponding aniline (B41778), 3-Bromo-5-(trifluoromethyl)aniline (B1272211). Following standard procedures for the synthesis of aryl azides, this precursor would undergo diazotization using a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid. The resulting diazonium salt is a versatile intermediate. Subsequent treatment with an azide (B81097) source, such as sodium azide, would yield the target compound through a nucleophilic substitution reaction. organic-chemistry.orgorganic-chemistry.org This method is broadly applicable for creating aryl azides from aromatic amines. organic-chemistry.org
Reactivity Profile: The reactivity of this compound is dictated by the electronic nature of its substituents. Both the bromine atom and the trifluoromethyl group are strongly electron-withdrawing, which deactivates the benzene (B151609) ring towards electrophilic substitution but also enhances the electrophilic character of the azide group.
Azide Group Reactivity : Aryl azides are known for their versatile reactivity. They are precursors to highly reactive nitrene intermediates upon thermolysis or photolysis, which can undergo C-H insertion or ring-expansion reactions. researchgate.netresearchgate.net The electron-deficient nature of this specific aryl azide, due to the -Br and -CF3 groups, makes it a prime candidate for inverse-electron-demand 1,3-dipolar cycloaddition reactions with electron-rich dipolarophiles. acs.org Furthermore, it can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to form stable triazole rings, a cornerstone of medicinal chemistry and materials science. clockss.org
Aromatic Ring and Bromo Group Reactivity : The bromine atom serves as a valuable synthetic handle for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of substituents at this position, enabling the synthesis of complex derivatives.
Emerging Synthetic Methodologies and Catalytic Approaches
Modern synthetic chemistry emphasizes efficiency, safety, and sustainability, leading to new methods applicable to the production of this compound.
Catalytic Azidation : While the diazotization-azidation sequence is classic, newer catalytic methods are emerging. For instance, copper-catalyzed reactions can form aryl azides directly from aryl halides. researchgate.net Such methods could potentially offer alternative routes from precursors like 1,3-dibromo-5-(trifluoromethyl)benzene, providing greater flexibility in synthetic design.
Flow Chemistry : The synthesis of organic azides can be hazardous due to the potential for explosive decomposition and the formation of toxic hydrazoic acid. researchgate.net Microflow reactors offer a safer alternative to traditional batch processing by minimizing the reaction volume and improving heat transfer, thus reducing risks. This approach has been successfully used for the synthesis of related azidomethyl-bis-(trifluoromethyl)benzene compounds and represents a key emerging methodology for safer azide synthesis. researchgate.net
Stable Diazonium Precursors : To circumvent the instability of traditional diazonium salts, more stable alternatives like arenediazonium tosylates have been developed. These solid, water-soluble reagents react cleanly with sodium azide at room temperature, often without the need for metal catalysts or extensive purification, making the synthesis simpler and more environmentally friendly. organic-chemistry.org
Exploration of Undiscovered Reactivity Pathways and Derivatives
The bifunctional nature of this compound, possessing both an azide and a bromine atom, opens avenues for creating diverse molecular architectures.
Future research could focus on the orthogonal reactivity of these two functional groups. For example, one could first perform a cross-coupling reaction at the bromine site to introduce a new substituent, followed by a cycloaddition reaction with the azide group. This sequential functionalization would allow for the systematic construction of complex, polyfunctionalized molecules.
The generation of derivatives could lead to libraries of novel compounds for screening in various applications. For instance, attaching different alkynes via click chemistry would produce a range of triazole-containing molecules, while Suzuki coupling could introduce various aryl or heteroaryl groups.
| Potential Reaction Type | Functional Group | Potential Products/Derivatives |
| 1,3-Dipolar Cycloaddition | Azide | 1,2,3-Triazoles, Heterocycles |
| Nitrene Formation | Azide | Amines, Azepines |
| Suzuki Coupling | Bromo | Biaryl compounds |
| Buchwald-Hartwig Amination | Bromo | Aryl amines |
| Heck Coupling | Bromo | Substituted alkenes |
Advanced Material Science Applications and Engineering Challenges
While no specific applications for this compound have been documented, its structure suggests potential uses in advanced materials.
Potential Applications : Fluorinated aryl azides are valuable in materials science as photoaffinity labeling agents and as cross-linkers for polymers. researchgate.net Upon photolysis, the azide group forms a highly reactive nitrene that can covalently bond to polymer chains, modifying surface properties or creating robust networks. The trifluoromethyl group is known to enhance thermal stability and hydrophobicity, properties that are highly desirable in advanced polymers and electronic materials. acs.org
Engineering Challenges : The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges. The primary concern is safety, as organic azides are energetically unstable. researchgate.net Furthermore, the synthesis of complex aromatic compounds often involves multiple steps, leading to high costs and potential purification difficulties. frontiersin.orgmdpi.com Developing cost-effective and safe scalable processes for compounds like this remains a key engineering hurdle. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research and can be pivotal in exploring the potential of this compound. harvard.eduaurigeneservices.com
Property Prediction : For a data-scarce compound like this, ML models can predict a wide range of physicochemical and biological properties. rsc.orgarxiv.org By training on large databases of known molecules, these models can estimate properties such as reactivity, solubility, toxicity, and potential bioactivity, guiding experimental efforts. nih.govnih.gov
Synthesis Design : AI tools can propose novel and efficient synthetic pathways by analyzing vast networks of chemical reactions. mit.edu This can help overcome synthetic challenges and identify more cost-effective routes to the target molecule and its derivatives.
Compound Design and Screening : Generative AI models can design novel derivatives of the core structure with desired properties. nih.gov These virtual compounds can then be screened in silico for potential applications, such as their ability to bind to a specific biological target, thereby accelerating the discovery of new drugs or materials. mit.edu A significant challenge remains in ensuring the synthetic feasibility of AI-generated molecules and improving the accuracy of predictions for out-of-distribution data—molecules that are structurally unique from the training set. aurigeneservices.comchemrxiv.org Explainable AI, which provides insight into how a model arrives at a prediction, is crucial for building trust and enabling rational, human-guided molecular design. nih.gov
Q & A
Q. What are the optimal synthetic routes for preparing 1-Azido-3-bromo-5-(trifluoromethyl)benzene, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of halogenated trifluoromethylbenzene derivatives typically involves sequential functionalization. For example, bromination of pre-functionalized aromatic rings (e.g., 3-bromo-5-(trifluoromethyl)benzene derivatives) followed by azide substitution via nucleophilic aromatic substitution (SNAr) or copper-catalyzed azidation . Key parameters include:
- Temperature : SNAr reactions often require elevated temperatures (80–120°C) in polar aprotic solvents like DMF.
- Catalysts : Cu(I) catalysts (e.g., CuBr) enhance azide introduction efficiency .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) removes unreacted azide precursors.
- Critical Consideration : Monitor reaction progress via TLC or LC-MS to avoid over-azidation or decomposition.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : NMR to confirm trifluoromethyl group integrity ( to ppm) and NMR to verify azide integration (no protons adjacent to the azide group).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] or [M-Na]).
- FT-IR : Azide stretching vibrations () .
- Validation : Cross-reference with known analogs (e.g., 1-Bromo-3,5-bis(trifluoromethyl)benzene ).
Advanced Research Questions
Q. What mechanistic insights explain the stability challenges of this compound under thermal or photolytic conditions?
- Methodological Answer : The azide group is prone to decomposition via Staudinger reactions or cycloadditions. Stability studies should include:
- Thermogravimetric Analysis (TGA) : Monitor mass loss at 50–150°C.
- UV-Vis Spectroscopy : Track absorbance changes under UV light (λ = 254–365 nm) to assess photolytic degradation.
- Computational Modeling : DFT calculations (e.g., Gibbs free energy of decomposition pathways) .
- Data Contradiction : Discrepancies in reported decomposition temperatures may arise from solvent residues or impurities.
Q. How can this compound be utilized in click chemistry for synthesizing heterocyclic scaffolds?
- Methodological Answer : The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. Example protocol:
- Reaction Setup : React with terminal alkynes (1.2 eq) in THF/HO (3:1) with CuSO/sodium ascorbate at RT.
- Workup : Extract with dichloromethane and purify via recrystallization.
- Case Study : Analogous Diels-Alder reactions of brominated trifluoromethylbenzenes with furans yield naphthalene derivatives .
Q. What safety protocols are critical for handling this compound, given its potential hazards?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
